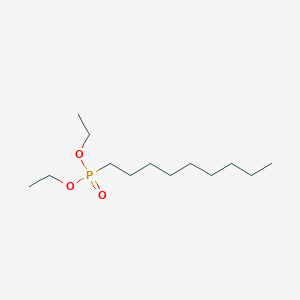

1-Diethoxyphosphorylnonane

Description

Overview of Organophosphorus Compound Classes in Academic Research

Organophosphorus compounds are broadly categorized based on the oxidation state of phosphorus and the nature of the substituents attached to it. The major classes include phosphines, phosphine (B1218219) oxides, phosphites, phosphates, and phosphonates. wikipedia.org In industrial and environmental chemistry, the definition of an organophosphorus compound is broad, requiring only an organic substituent and not necessarily a direct phosphorus-carbon (P-C) bond. wikipedia.org However, in a stricter sense, organophosphorus compounds are characterized by the presence of at least one P-C bond.

These compounds have found diverse applications. For instance, many pesticides are organophosphorus compounds, offering an alternative to persistent chlorinated hydrocarbons. wikipedia.org Some are highly effective insecticides, while others have been developed as nerve agents. nih.gov Beyond these well-known applications, they are also utilized as flame retardants, fuel additives, lubricants, and plasticizers. researchgate.net

Contextualization of Phosphonates within Modern Synthetic Chemistry

Phosphonates are a class of organophosphorus compounds characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. wikipedia.org They have become increasingly important in modern synthetic chemistry, valued both as versatile reagents and for their potential biological activities. acs.org The development of new reactions, catalysts, and techniques for synthesizing complex molecules is a constant endeavor in this field. ox.ac.uk

The utility of phosphonates in synthesis is widespread, and it is now common to see intricate molecular targets assembled using phosphonate-based reagents. acs.org Multicomponent reactions (MCRs) are a notable advancement, providing an efficient route to highly functionalized organic compounds, including a wide array of phosphorylated heterocycles. beilstein-journals.org These reactions are often characterized by high atom efficiency, simplicity, and being environmentally friendly. beilstein-journals.org

Significance of 1-Diethoxyphosphorylnonane as a Representative Dialkyl Alkylphosphonate in Scholarly Discourse

This compound serves as a quintessential example of a dialkyl alkylphosphonate. Its structure, featuring a nonyl group attached to a diethoxyphosphoryl moiety, makes it a valuable subject for studying the fundamental properties and reactivity of this class of compounds. Research on such compounds contributes to a deeper understanding of structure-activity relationships and informs the design of new phosphonate-based molecules with specific applications.

Research Trajectories in Phosphonate (B1237965) Chemistry

The field of phosphonate chemistry is dynamic, with several key research trajectories. There is a continuous effort to develop novel synthetic methods that are more efficient and environmentally benign. mdpi.comrsc.org This includes the exploration of catalyst-free synthesis methods and the use of greener solvents. rsc.org

Another significant area of research is the synthesis of phosphonates for pharmaceutical applications. elsevier.com Phosphonate groups are often used as stable bioisosteres for phosphates in medicinal chemistry, as seen in antiviral drugs. wikipedia.orgfrontiersin.org Furthermore, the incorporation of phosphonyl groups into heterocyclic systems has led to an important class of compounds with potential medicinal applications. beilstein-journals.org The development of metal phosphonate materials is also a burgeoning area, with applications in catalysis, gas storage, and as controlled-release systems for drugs. mdpi.comelsevier.comuoc.gr

Physical and Chemical Properties of this compound

The physical and chemical properties of a compound are the characteristics that distinguish it from other substances. hawaii.edubyjus.com Physical properties can be observed without changing the chemical composition of the substance, while chemical properties become evident during a chemical reaction. hawaii.edubyjus.comyoutube.com

Interactive Data Table: Physical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1,1-Diethoxypropane | C7H16O2 | 132.20 | - |

| 1,1-Diethoxypentane | C9H20O2 | - | 163 @ 760 mmHg |

| This compound | C13H29O3P | 264.34 | - |

| Data sourced from PubChem CID 20858 and 77223. nih.govnih.gov |

Synthesis and Reactions of this compound

Synthesis reactions are chemical processes that form a more complex product from simpler reactants. mt.com The synthesis of a specific molecule like this compound is a multi-step process that requires careful control of reaction conditions to maximize the yield of the desired product and minimize byproducts. ox.ac.ukmt.com

A common method for the synthesis of dialkyl alkylphosphonates is the Michaelis-Arbuzov reaction. This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. For this compound, this would involve reacting triethyl phosphite with a 1-halononane (e.g., 1-bromononane (B48978) or 1-iodononane).

The reactions of this compound are characteristic of dialkyl alkylphosphonates. One of the most important reactions is the Horner-Wadsworth-Emmons reaction, where the phosphonate is first deprotonated with a strong base to form a phosphonate carbanion. This carbanion then reacts with an aldehyde or ketone to form an alkene. This reaction is a powerful tool in organic synthesis for the stereoselective formation of carbon-carbon double bonds.

Spectroscopic Data of this compound

Spectroscopic techniques are essential for the characterization of chemical compounds. nist.govnist.gov Mass spectrometry provides information about the mass-to-charge ratio of ions, helping to determine the molecular weight and elemental composition of a compound. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Interactive Data Table: Spectroscopic Data of Related Compounds

| Compound | Spectroscopic Technique | Key Peaks/Signals |

| 1,1-Diethoxypropane | GC-MS | m/z 59, 87, 47, 103, 29 |

| 1,1-Diethoxypentane | GC-MS | m/z 103, 47, 69, 115, 75 |

| Data sourced from PubChem CID 20858 and 77223. nih.govnih.gov |

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the nonyl chain. The ³¹P NMR spectrum would show a single resonance, the chemical shift of which is characteristic of a phosphonate ester.

Structure

3D Structure

Properties

Molecular Formula |

C13H29O3P |

|---|---|

Molecular Weight |

264.34 g/mol |

IUPAC Name |

1-diethoxyphosphorylnonane |

InChI |

InChI=1S/C13H29O3P/c1-4-7-8-9-10-11-12-13-17(14,15-5-2)16-6-3/h4-13H2,1-3H3 |

InChI Key |

MONWMCZZLFEQNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCP(=O)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Diethoxyphosphorylnonane and Analogues

Established Synthetic Routes to Dialkyl Alkylphosphonates

The foundational methods for preparing dialkyl alkylphosphonates like 1-diethoxyphosphorylnonane have been cornerstones of organophosphorus chemistry for over a century.

Pudovik Reaction and its Variants

The Pudovik reaction involves the addition of a dialkyl phosphite (B83602) to a carbonyl compound, such as an aldehyde or ketone. mdpi.comnih.gov First reported by A.N. Pudovik, this reaction is a primary method for synthesizing α-hydroxyphosphonates. nih.gov The general mechanism is initiated by a base, which deprotonates the dialkyl phosphite to form a nucleophilic phosphorus species. This species then attacks the electrophilic carbonyl carbon.

A wide array of catalysts can be used to facilitate the Pudovik reaction, including bases like triethylamine, metal alkoxides, and various solid-supported catalysts designed to improve efficiency and simplify purification. mdpi.comnih.govdntb.gov.ua Green chemistry approaches have been developed, utilizing solvent-free conditions or microwave assistance to accelerate the reaction. mdpi.comrsc.org While the direct synthesis of this compound is not achieved through this method, the reaction is fundamental for creating functionalized phosphonate (B1237965) analogues.

Interactive Table 1: Catalysts Used in the Pudovik Reaction This table showcases various catalysts and conditions reported for the synthesis of α-hydroxyphosphonates, illustrating the versatility of the Pudovik reaction.

| Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| Triethylamine | Acetaldehyde, Dibutyl phosphite | Heating in a sealed tube | 76% | mdpi.com |

| Al₂O₃/KF (solid support) | Acetone, Diethyl phosphite | Solvent-free | 65-76% | mdpi.com |

| Na₂CO₃ (MW-assisted) | Acetone, Secondary phosphine (B1218219) oxides | Microwave irradiation | - | mdpi.com |

| Potassium hydrogensulfate | Substituted aldehydes, Diethyl phosphite | 20 mol %, solvent-free | Good | nih.gov |

Arbuzov Reaction and its Mechanistic Nuances

The Michaelis-Arbuzov reaction, commonly known as the Arbuzov reaction, is arguably the most significant and widely used method for forming C-P bonds. chinesechemsoc.orgresearchgate.netjk-sci.com Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the treatment of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate. jk-sci.com For the specific synthesis of this compound, this would involve the reaction of triethyl phosphite with a 1-halononane (e.g., 1-bromononane (B48978) or 1-iodononane).

The mechanism proceeds in two main steps. jk-sci.comorganic-chemistry.org The first is a nucleophilic (Sₙ2) attack by the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, which forms a phosphonium (B103445) salt intermediate. jk-sci.com In the second step, the displaced halide ion attacks one of the alkoxy carbons of the phosphonium salt in another Sₙ2 reaction, leading to the formation of the pentavalent phosphonate ester and a new, smaller alkyl halide. jk-sci.com

The classical Arbuzov reaction often requires elevated temperatures and is most effective for primary alkyl halides. chinesechemsoc.org The reactivity of the halide follows the order R-I > R-Br > R-Cl. jk-sci.com Modern variations have been developed to overcome these limitations, such as using Lewis acids to mediate the reaction at room temperature or employing microwave assistance to reduce reaction times and improve yields. organic-chemistry.orgtandfonline.com

Interactive Table 2: Examples of Arbuzov Reaction Conditions This table provides examples of different conditions and substrates used in the Arbuzov reaction to form phosphonates.

| Phosphite | Alkyl Halide | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Triethyl phosphite | Benzyl (B1604629) chloride | Alumina (neutral), Microwave (5-10 min) | High yield | tandfonline.com |

| Trimethyl phosphite | Allyl chloride | Alumina (neutral), Microwave (5-10 min) | High yield | tandfonline.com |

| Triaryl phosphites | Aryl Iodides | Palladium catalyst, Water | Good yield | organic-chemistry.org |

| Triethyl phosphite | 1-Bromononane | Conventional heating | Forms this compound | researchgate.netjk-sci.com |

Hydrophosphonylation Strategies

Hydrophosphonylation refers to the addition of the H-P bond of a phosphonating agent, such as a dialkyl phosphite, across an unsaturated bond like a C=C, C=O, or C=N double bond. The Pudovik reaction is a specific type of hydrophosphonylation of carbonyls. doi.org

The hydrophosphonylation of alkenes, also known as hydrophosphinylation, provides a direct route to alkylphosphonates. For example, this compound could be synthesized by the addition of diethyl phosphite to non-1-ene. These reactions are often catalyzed by transition metals, with palladium and nickel complexes being common choices. nih.govacs.org Catalytic systems allow the reaction to proceed under milder conditions and can influence the regioselectivity of the addition.

Similarly, the hydrophosphonylation of imines, often part of the Kabachnik-Fields reaction, is a key method for producing α-aminophosphonates, which are important analogues of α-amino acids. beilstein-journals.orgmdpi.com This three-component reaction involves an aldehyde (or ketone), an amine, and a dialkyl phosphite. beilstein-journals.org

Advanced Approaches in the Synthesis of this compound

Modern synthetic chemistry seeks to improve upon classical methods by developing catalytic systems that offer greater efficiency, selectivity, and milder reaction conditions.

Catalytic Methods for Phosphonate Formation

The development of catalytic methods has significantly broadened the scope and utility of phosphonate synthesis.

Palladium-Catalyzed Cross-Coupling: The Hirao reaction is a palladium-catalyzed cross-coupling of aryl or vinyl halides with dialkyl phosphites, providing a powerful method for creating C(sp²)-P bonds. rsc.orgacs.org While not directly applicable to the saturated alkyl chain of this compound, it is a cornerstone for synthesizing aryl and vinyl phosphonate analogues. Microwave irradiation has been shown to accelerate these palladium-catalyzed reactions, reducing reaction times from hours to minutes. acs.org

Nickel Catalysis: Nickel(II) bromide has been demonstrated as an effective catalyst for the phosphonylation of aryl halides, following a mechanistic pathway similar to palladium catalysis involving oxidative addition and reductive elimination. acs.org

Lanthanide and Ruthenium Catalysis: Lanthanide complexes have proven to be highly efficient catalysts for the hydrophosphonylation of both aldehydes and unactivated ketones, yielding α-hydroxyphosphonates in excellent yields within very short reaction times. rsc.org Cyclopentadienyl ruthenium(II) complexes have also been successfully employed as catalysts for the hydrophosphonylation of aldehydes. doi.org

Stereoselective and Regioselective Synthesis Considerations

While this compound itself is achiral, the synthesis of its analogues often requires precise control over stereochemistry and regiochemistry.

Stereoselective Synthesis: The creation of chiral phosphonates is of great interest due to their applications as enzyme inhibitors and therapeutic agents. mdpi.com Asymmetric hydrophosphonylation of imines, catalyzed by chiral Brønsted acids derived from BINOL, can produce α-aminophosphonates with high enantioselectivity. nih.gov Chiral ligands can be used with metal catalysts in various phosphonylation reactions to induce asymmetry and produce optically active products. mdpi.comrsc.org For example, the stereoselective rearrangement of cyanoethyl-protected nucleoside phosphoramidites can yield chiral cyanoethyl phosphonates. acs.orgacs.org

Regioselective Synthesis: Regioselectivity becomes crucial when a substrate has multiple potential sites for reaction. In the hydrophosphonylation of unsymmetrical alkenes or dienes, the choice of catalyst and reaction conditions can determine which carbon atom forms the new C-P bond. For instance, the metallation of alkylphosphonates followed by reaction with fluorinated esters can lead to the regioselective synthesis of fluoroalkylated phosphorus derivatives. scite.ai

Green Chemistry Principles in Phosphonate Synthesis

The application of green chemistry principles to the synthesis of phosphonates, including this compound and its analogues, aims to create more environmentally benign and economically viable processes. sciencenet.cnacs.org The core tenets of green chemistry, as laid out by Paul Anastas and John Warner, provide a framework for chemists to design reactions that are less hazardous to human health and the environment. acs.orgcompoundchem.com These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, utilizing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, employing catalysis, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention. compoundchem.comrsc.orgacs.org

A central goal is the minimization or elimination of waste, a concept often evaluated using metrics like the E-factor (environmental factor), which is the ratio of the mass of waste to the mass of the product. compoundchem.com Historically, pharmaceutical and fine chemical production generated significant waste, but applying green chemistry can lead to dramatic reductions. acs.org For phosphonate synthesis, this translates to a shift from traditional methods that may use stoichiometric reagents and harsh conditions to more efficient, catalytic, and atom-economical approaches. sciencenet.cnrsc.org Key areas of focus in green phosphonate chemistry include the development of solvent-free reaction conditions, the use of aqueous media, and the design of sustainable and recyclable catalysts. rsc.orgsemanticscholar.org

Solvent-Free and Aqueous Media Syntheses

A significant strategy in green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. frontiersin.orgnih.gov Consequently, developing solvent-free or aqueous-based synthetic routes for phosphonates is a major area of research.

Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, simplified work-up procedures, and often increased reaction rates. mdpi.comacs.org The Michaelis-Arbuzov reaction, a fundamental method for forming carbon-phosphorus bonds, has been successfully adapted to solvent- and catalyst-free conditions under flow chemistry. acs.org This protocol allows for the synthesis of various alkylphosphonates from trialkyl phosphites and catalytic amounts of alkyl halides with short reaction times and excellent conversions (≥99%). acs.org Similarly, microwave-assisted solvent-free conditions have been employed for the alkylation of monoalkyl phosphonic derivatives to produce dialkyl alkylphosphonates, including those with different alkoxy groups. nih.gov

The Pudovik and Kabachnik-Fields reactions, common routes to α-hydroxyphosphonates and α-aminophosphonates respectively, have also been extensively studied under solvent-free conditions. rsc.orgmdpi.com For instance, a catalyst-free Kabachnik-Fields reaction using sonication achieved a 99% yield in just 20 seconds under solvent-free conditions, a significant improvement over reactions run in various organic solvents which resulted in lower yields. rsc.org While many solvent-free methods have been developed, a complete "green" process can be challenging as the work-up and purification steps, such as extraction and chromatography, may still require significant quantities of solvents. mdpi.commdpi.com

The use of water as a reaction medium is another cornerstone of green synthesis. acs.org Water is non-toxic, non-flammable, and inexpensive. While organic compounds often have low solubility in water, techniques like using surfactants or specialized catalysts can facilitate aqueous-phase reactions. acs.orgresearchgate.net For example, the synthesis of diethyl α-aminophosphonates has been achieved in high yields (90-98%) in water using a highly stable and reusable copper-based catalyst. researchgate.net The use of polyethylene (B3416737) glycol (PEG) as a benign and recyclable solvent medium also represents a sustainable alternative to volatile organic solvents for the synthesis of benzyl phosphonates. frontiersin.orgnih.gov

Table 1: Comparison of Solvent-Free and Aqueous Media Syntheses for Phosphonate Analogues

| Reaction Type | Starting Materials | Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Michaelis-Arbuzov | Trialkyl phosphites, Alkyl halides | Flow chemistry, catalyst-free | Solvent-Free | ≥99 | acs.org |

| Kabachnik-Fields | 4-chloroaniline, 4-chlorobenzaldehyde, triethylphosphite | Sonication, catalyst-free, 20 sec | Solvent-Free | 99 | rsc.org |

| Kabachnik-Fields | Aldehydes, Amines, Triethyl phosphite | Cu(3,4-tmtppa)4 catalyst, 80°C, 0.5-3 h | Water | 90-98 | researchgate.net |

| Pudovik | Benzaldehydes, Diethyl phosphite | Microwave irradiation, catalyst-free | Solvent-Free | High | mdpi.com |

| Alkylation | Monoalkyl phosphonic derivatives, Alkyl halides | Microwave irradiation, triethylamine | Solvent-Free | Not specified | nih.gov |

Catalyst Design for Sustainable Phosphonate Production

Catalysis is a fundamental pillar of green chemistry, as catalysts can lower the energy requirements of reactions, enable the use of milder conditions, and improve selectivity, thereby reducing waste. compoundchem.comsemanticscholar.org The design of efficient, robust, and recyclable catalysts is crucial for the sustainable production of phosphonates.

A key trend is the move from homogeneous catalysts, which can be difficult to separate from the reaction mixture, to heterogeneous catalysts. acs.org Heterogeneous catalysts can be easily recovered by filtration or centrifugation and reused, which improves the economic and environmental profile of the process. acs.org Examples include nano-ferrite supported by glutathione (B108866) and sulfonated reduced graphene oxide nanoparticles, which have been used as catalysts in Kabachnik-Fields reactions to produce α-aminophosphonates. rsc.org Another approach involves supporting catalysts on materials like silica, such as in the case of CeCl₃ and LaCl₃ for microwave-assisted Kabachnik-Fields reactions. rsc.org

Recently, a heterogeneous nickel catalyst, Ni@CPOL-dppp&PPh₃, was designed based on principles from homogeneous catalysis. acs.org This catalyst demonstrated high efficiency and recyclability in converting various alcohols and sodium hypophosphite into H-phosphonate diesters with good to excellent yields. acs.org The catalyst could be separated by centrifugation, washed, and reused for subsequent runs. acs.org

Biocatalysis, the use of enzymes to perform chemical transformations, offers another powerful green chemistry tool. acs.org Enzymes operate under mild conditions (room temperature and pressure, neutral pH) and are highly specific, which can eliminate the need for protecting groups and reduce the formation of byproducts. acs.org While specific examples for this compound are not prevalent, the broader application of enzymes like penicillin acylase in the pharmaceutical industry highlights the potential of biocatalysis to revolutionize chemical synthesis. acs.org

The development of catalysts that can utilize renewable feedstocks or activate simple, abundant molecules is another frontier. For example, catalysts based on polarized hydroxyapatite (B223615) have been shown to facilitate the synthesis of amino acids from simple gases like N₂, CO₂, and CH₄ under mild conditions, demonstrating the potential for novel catalytic systems in sustainable chemical production. rsc.org

Table 2: Examples of Sustainable Catalysts in Phosphonate Synthesis

| Catalyst | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Nano-ferrite supported by glutathione (nano FGT) | Kabachnik-Fields | Aromatic aldehydes, anilines, phosphites | Heterogeneous, reusable catalyst | rsc.org |

| Sulfonated reduced graphene oxide (rGO-SO₃H) | Aminomethylene bisphosphonate synthesis | Anilines, triethyl orthoformate, dialkyl phosphite | Nanoparticle catalyst | rsc.org |

| Ni@CPOL-dppp&PPh₃ | H-phosphonate diester synthesis | Alcohols, Sodium hypophosphite | Heterogeneous, recyclable, high efficiency | acs.org |

| KI/K₂CO₃ | Benzyl phosphonate synthesis | Benzyl halides, dialkyl phosphites | Inexpensive, non-toxic, mild conditions | frontiersin.orgnih.gov |

| Cu(3,4-tmtppa)4 | Kabachnik-Fields | Aldehydes, amines, triethyl phosphite | Highly stable, reusable, effective in water | researchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| α-hydroxyphosphonates |

| α-aminophosphonates |

| Trialkyl phosphites |

| Alkyl halides |

| Dialkyl alkylphosphonates |

| 4-chloroaniline |

| 4-chlorobenzaldehyde |

| Triethylphosphite |

| Diethyl α-aminophosphonates |

| Tetramethyl-tetra-3,4-pyridinoporphyrazinato copper (II) methyl sulphate |

| Polyethylene glycol (PEG) |

| Benzyl phosphonates |

| H-phosphonate diesters |

| Sodium hypophosphite |

| Glutathione |

| Sulfonated reduced graphene oxide |

| CeCl₃ (Cerium(III) chloride) |

| LaCl₃ (Lanthanum(III) chloride) |

| Ni@CPOL-dppp&PPh₃ |

| Penicillin acylase |

| Nitrogen (N₂) |

| Carbon dioxide (CO₂) |

| Methane (CH₄) |

Reactivity and Mechanistic Investigations of 1 Diethoxyphosphorylnonane

Theoretical and Computational Elucidation of Reaction Mechanisms

The reactivity and mechanistic pathways of organophosphorus compounds, such as 1-diethoxyphosphorylnonane, are increasingly being explored through the lens of theoretical and computational chemistry. These methods provide profound insights into the intricate details of chemical transformations that are often difficult to probe experimentally. By modeling the potential energy surfaces of reactions, researchers can identify transition states, intermediates, and the energetic barriers that govern reaction rates and outcomes. Computational approaches are not only predictive but also explanatory, offering a molecular-level understanding of reaction dynamics.

Transition State Analysis via Ab Initio and DFT Calculations

At the heart of understanding any chemical reaction lies the characterization of its transition state—the highest energy point along the reaction coordinate. Modern computational chemistry offers powerful tools for this purpose, with ab initio methods and Density Functional Theory (DFT) being at the forefront.

Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, such as CCSD(T), provide systematically improvable accuracy for determining the energies of ground states, transition states, and intermediates. For instance, optimizations at the MP2 level with extensive basis sets like 6-311++G** followed by single-point energy calculations using CCSD(T) can yield highly accurate energy profiles.

Density Functional Theory (DFT) has emerged as a computationally efficient yet robust alternative. Functionals such as B3LYP are widely used to explore potential energy surfaces and locate transition states. The accuracy of DFT calculations is often benchmarked against higher-level ab initio methods or experimental data when available. For phosphonate (B1237965) chemistry, DFT has been successfully applied to investigate reaction mechanisms, including addition-elimination pathways and the cleavage of carbon-phosphorus bonds. The process involves optimizing the geometry of the transition state structure and confirming it is a first-order saddle point on the potential energy surface by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Comparison of Computational Methods for Transition State Analysis

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Ab Initio (e.g., HF, MP2, CCSD(T)) | Based on first principles of quantum mechanics, without empirical parameters. | High accuracy, systematically improvable. | Computationally expensive, especially for large molecules. |

| Density Functional Theory (DFT) | Uses the electron density to calculate the energy of a system. | Good balance of accuracy and computational cost. | The exact functional is unknown and must be approximated. |

Energy Profile Mapping of Key Transformations

Once the stationary points (reactants, intermediates, transition states, and products) on a potential energy surface are located and their energies calculated, an energy profile for the reaction can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses. The difference in energy between the reactants and the transition state defines the activation energy (Ea), a critical parameter that dictates the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state indeed connects the intended reactants and products, thereby validating the mapped energy profile.

Table 2: Hypothetical Energy Data for a Reaction Step of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.5 |

Note: This table is illustrative and not based on experimental or calculated data for this compound, as such specific data is not publicly available.

Advanced Analytical and Spectroscopic Characterization in Phosphonate Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the elucidation of the molecular structure of 1-Diethoxyphosphorylnonane in solution. By analyzing the spectra of different nuclei, such as ³¹P, ¹H, and ¹³C, a detailed map of the atomic connectivity and chemical environment within the molecule can be constructed.

The ³¹P nucleus, with a natural abundance of 100% and a wide chemical shift range, provides a direct and sensitive window into the electronic environment of the phosphorus atom in this compound. huji.ac.ilmdpi.com The chemical shift (δ) in ³¹P NMR is indicative of the oxidation state and the nature of the substituents attached to the phosphorus atom. huji.ac.il For dialkyl phosphonates, the ³¹P chemical shifts typically appear in a characteristic region of the spectrum.

In the case of this compound, the ³¹P NMR spectrum is expected to show a single resonance, reflecting the single phosphorus environment in the molecule. The precise chemical shift is influenced by the long alkyl chain attached to the phosphorus atom. For diethyl nonylphosphonate, a representative ³¹P chemical shift has been reported at approximately δ 32.3 ppm . This value is consistent with a phosphonate (B1237965) ester.

Furthermore, coupling between the phosphorus nucleus and adjacent protons (¹H) can provide additional structural information. While broadband proton-decoupled ³¹P NMR spectra show a singlet, proton-coupled spectra would reveal splitting patterns. huji.ac.il The most significant coupling would be the two-bond coupling (²JP-H) with the methylene (B1212753) protons of the ethoxy groups and the methylene protons of the nonyl chain directly attached to the phosphorus atom.

Table 1: Representative ³¹P NMR Data for this compound

| Parameter | Value |

| Chemical Shift (δ) | ~32.3 ppm |

| Solvent | CDCl₃ |

| Reference | 85% H₃PO₄ |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrocarbon framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum displays signals for each unique proton environment in the molecule. The integration of these signals corresponds to the number of protons in each environment, and the multiplicity (splitting pattern) reveals the number of neighboring protons. Key expected signals for this compound include:

A triplet corresponding to the terminal methyl protons of the nonyl chain.

A complex multiplet for the methylene protons of the nonyl chain.

A multiplet for the methylene protons of the nonyl chain adjacent to the phosphorus atom, which will be further split by the phosphorus nucleus (²JP-H).

A quartet for the methylene protons of the two ethoxy groups, coupled to the adjacent methyl protons.

A triplet for the methyl protons of the two ethoxy groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Due to the low natural abundance of ¹³C, coupling between adjacent carbon atoms is not typically observed. core.ac.uk However, coupling between carbon and phosphorus (JC-P) is observed and provides valuable structural information. osu.edu The key expected signals for this compound are:

A signal for the terminal methyl carbon of the nonyl chain.

Several signals for the methylene carbons of the nonyl chain. The signal for the carbon directly bonded to phosphorus (C1) will appear as a doublet due to one-bond coupling (¹JC-P). The signal for the C2 carbon will also be a doublet due to two-bond coupling (²JC-P).

A signal for the methylene carbons of the ethoxy groups, which will show coupling to the phosphorus atom (²JC-P).

A signal for the methyl carbons of the ethoxy groups, which will show coupling to the phosphorus atom (³JC-P).

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.88 | t | 3H | -CH₂CH₃ (nonyl) |

| ~1.2-1.4 | m | 12H | -(CH₂)₆- (nonyl) |

| ~1.32 | t | 6H | -O-CH₂CH₃ |

| ~1.6-1.8 | m | 2H | -P-CH₂CH₂ - |

| ~4.0-4.2 | q | 4H | -O-CH₂ CH₃ |

| ~1.8-2.0 | m | 2H | -P-CH₂ -CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (due to P-coupling) | Assignment |

| ~14.1 | s | -CH₂CH₃ (nonyl) |

| ~16.4 | d | -O-CH₂CH₃ |

| ~22.6 | s | -CH₂CH₂ CH₃ (nonyl) |

| ~25.0 (and others) | s/d | -(C H₂)₆- (nonyl) |

| ~31.8 | s | -C H₂CH₂CH₃ (nonyl) |

| ~61.5 | d | -O-C H₂CH₃ |

| ~28.0 (and others) | d | -P-C H₂- |

Note: The predicted values are based on typical ranges for similar long-chain alkyl phosphonates and may vary based on experimental conditions.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. uni-saarland.de Electron ionization (EI) is a common technique used for this purpose.

Upon ionization, the this compound molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₃H₂₉O₃P), the expected molecular weight is approximately 264.34 g/mol . The observation of the molecular ion peak in the mass spectrum is a key piece of evidence for the identity of the compound.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For dialkyl phosphonates, common fragmentation pathways include:

McLafferty rearrangement: This is a characteristic fragmentation for compounds containing a carbonyl group or, in this case, a phosphoryl group (P=O) and a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the phosphoryl oxygen, followed by the cleavage of the beta-bond, leading to the elimination of an alkene.

Cleavage of the P-C bond: This results in fragments corresponding to the nonyl group and the diethoxyphosphoryl group.

Cleavage of the P-O and O-C bonds: This leads to the loss of ethoxy groups or ethylene (B1197577) molecules from the ethoxy groups.

A high-resolution mass spectrometry (HRMS) analysis can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition with high accuracy.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Description |

| 264 | [C₁₃H₂₉O₃P]⁺• | Molecular Ion (M⁺•) |

| 235 | [C₁₁H₂₄O₃P]⁺ | Loss of an ethyl group (-C₂H₅) |

| 137 | [(C₂H₅O)₂P(O)H]⁺• | Diethoxyphosphoryl fragment |

| 125 | [C₉H₁₇]⁺ | Nonyl fragment (after rearrangement) |

| 57 | [C₄H₉]⁺ | Butyl fragment (from nonyl chain) |

Note: The relative intensities of these fragments can vary depending on the ionization energy and the specific mass spectrometer used.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in this compound. nih.gov Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules. electronicsandbooks.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. electronicsandbooks.com The key characteristic IR absorption bands for this compound include:

P=O stretching: A strong absorption band is expected in the region of 1250-1200 cm⁻¹. This is one of the most characteristic peaks for phosphonates.

P-O-C stretching: Asymmetric and symmetric stretching vibrations of the P-O-C linkage typically appear in the region of 1160-950 cm⁻¹.

C-H stretching: Strong absorptions from the stretching of C-H bonds in the nonyl and ethyl groups are expected in the 2960-2850 cm⁻¹ region.

C-H bending: Bending vibrations of the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. electronicsandbooks.com Raman spectroscopy is particularly useful for identifying non-polar bonds. Expected Raman signals for this compound include:

P=O stretching: This vibration is also Raman active and will appear in a similar region as in the IR spectrum.

P-C stretching: The stretching of the phosphorus-carbon bond is expected to give a signal in the 800-650 cm⁻¹ range.

C-C stretching: The backbone of the nonyl chain will show characteristic C-C stretching vibrations in the 1150-800 cm⁻¹ region.

Symmetric C-H stretching: Symmetric C-H stretching vibrations often give strong Raman signals.

Table 5: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2960-2850 | 2960-2850 | Strong (IR), Strong (Raman) |

| P=O stretch | 1250-1200 | 1250-1200 | Strong (IR), Medium (Raman) |

| P-O-C stretch | 1160-950 | 1160-950 | Strong (IR), Weak (Raman) |

| C-C stretch | (weak) | 1150-800 | Weak (IR), Medium (Raman) |

| P-C stretch | (weak) | 800-650 | Weak (IR), Medium (Raman) |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is based on the differential partitioning of the compound between the mobile and stationary phases.

For organophosphorus compounds, capillary columns with a variety of stationary phases, such as those with polyethylene (B3416737) glycol or polar materials, can be used. researchgate.net A flame ionization detector (FID) can be used for general detection, while a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) in phosphorus mode offers higher selectivity and sensitivity for phosphorus-containing compounds. acs.orgnih.gov Gas chromatography coupled with mass spectrometry (GC-MS) provides both separation and structural identification of the compound and any impurities. biomedpharmajournal.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For long-chain alkylphosphonates, reversed-phase HPLC is a common approach. chromatographyonline.com In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention of this compound will be primarily governed by the hydrophobic interactions of its long nonyl chain with the stationary phase.

Detection in HPLC can be achieved using a variety of detectors. Since this compound lacks a strong chromophore, a universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be suitable. Alternatively, if derivatization is performed to introduce a chromophore, a UV-Vis detector can be used.

Table 6: General Chromatographic Conditions for the Analysis of this compound

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector |

| GC | Capillary (e.g., HP-5MS) | Helium | NPD, FPD, or MS |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water gradient | ELSD, CAD, or MS |

Computational Chemistry and Theoretical Modelling of 1 Diethoxyphosphorylnonane

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is a fundamental concept in computational chemistry that describes the electronic structure of molecules. libretexts.orgwbuthelp.com In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule, resulting in bonding and antibonding interactions. wikipedia.orguci.edu The energies and distributions of these molecular orbitals are crucial for understanding a molecule's stability, reactivity, and spectroscopic properties.

For 1-diethoxyphosphorylnonane, electronic structure calculations, often performed using Density Functional Theory (DFT), can provide detailed information about its molecular orbitals. researchgate.netnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Theoretical analyses of related phosphonate (B1237965) derivatives have shown that the electronic properties can be tuned by modifying the substituent groups. researchgate.net For instance, the incorporation of different alkyl or aryl groups can influence the HOMO and LUMO energy levels. researchgate.netdoi.org In the case of this compound, the long nonyl chain and the diethoxy groups on the phosphorus atom will dictate its specific electronic characteristics.

Table 1: Calculated Electronic Properties of a Model Alkyl Phosphonate

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative and based on typical calculations for similar alkyl phosphonates. Actual values for this compound would require specific DFT calculations.

Conformational Analysis and Stereochemical Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, with its long alkyl chain and rotatable bonds around the phosphorus center, a multitude of conformations are possible. These different conformations can have varying energies, and identifying the most stable (lowest energy) conformers is essential for understanding its behavior. ethz.ch

Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of the molecule and identify the stable conformers. ethz.ch The relative energies of these conformers determine their population at a given temperature. For phosphonates, the rotational barriers around the P-O and C-C bonds are relatively low, allowing for a dynamic equilibrium between different conformations. acs.org

Stereochemistry is another important aspect, particularly if chiral centers are present. While this compound itself is not chiral, related phosphonates with chiral substituents have been studied extensively. mdpi.commdpi.com Computational models can be used to predict the stereochemical outcome of reactions involving phosphonates, which is crucial for the synthesis of enantiomerically pure compounds. mdpi.comacs.org These predictions often involve calculating the energies of diastereomeric transition states to determine which stereoisomer is favored. acs.org

Table 2: Relative Energies of Different Conformers of a Model Alkyl Phosphonate

| Conformer | Dihedral Angle (O-P-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 4.5 |

Note: This table provides a simplified representation of conformational energies. The actual conformational landscape of this compound is more complex due to the multiple rotatable bonds.

Computational Prediction of Reaction Selectivity and Kinetics

Computational chemistry is a valuable tool for predicting the selectivity and kinetics of chemical reactions. cecam.orgnih.gov By calculating the activation energies of different possible reaction pathways, chemists can predict which products will be formed and at what rates. doi.orgacs.org This is particularly useful for complex reactions where multiple outcomes are possible.

For this compound, computational methods can be used to model various reactions, such as its hydrolysis, oxidation, or reactions at the alkyl chain. For example, in the context of the Horner-Wadsworth-Emmons reaction, computational studies have been used to rationalize the stereoselectivity by examining the transition states of the addition and subsequent ring-closure steps. acs.orgorganicchemistrydata.org

The RegioSQM method, for instance, is a computational tool used to predict the regioselectivity of electrophilic aromatic substitution reactions by calculating the free energies of protonated intermediates. chemrxiv.org Similar approaches can be applied to predict the reactivity of the nonyl chain in this compound towards various reagents.

Kinetic parameters, such as rate constants, can also be estimated using computational methods like transition state theory. acs.org These calculations provide a theoretical basis for understanding how factors like temperature and the presence of catalysts influence reaction rates. nih.gov

Development of Computational Models for Phosphonate Systems

The accuracy of computational predictions depends heavily on the quality of the underlying theoretical models and parameters. iranchembook.ir For organophosphorus compounds, including phosphonates, specialized computational models and force fields have been developed to better capture their unique electronic and structural features. researchgate.net

Force fields, used in molecular mechanics simulations, are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. The development of accurate force fields for phosphonates is an ongoing area of research, with the goal of improving the reliability of simulations of large systems, such as phosphonates interacting with biological macromolecules or materials. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are another important class of computational tools. springernature.comresearchgate.net These models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govresearchgate.net For phosphonates, QSAR models have been developed to predict properties like toxicity, which is often related to their ability to inhibit enzymes like acetylcholinesterase. nih.govresearchgate.net These models typically use quantum chemical descriptors, such as molecular orbital energies and atomic charges, to build predictive equations. nih.gov The continuous development of these models is crucial for the rational design of new phosphonate-based compounds with desired properties. mdpi.com

Environmental and Sustainable Aspects of Phosphonate Chemistry

Degradation and Recycling Considerations for Phosphonates

The stability of the carbon-phosphorus (C-P) bond, which is a defining feature of phosphonates, makes them resistant to degradation under many environmental conditions. While this stability is advantageous for many of their applications, it raises concerns about their persistence and ultimate fate in the environment.

Phosphonates are generally resistant to biodegradation. However, they can undergo abiotic degradation through photochemical and chemical pathways. Photodegradation, or the breakdown of compounds by light, is a significant environmental degradation pathway for some phosphonates. The presence of photosensitizing agents, such as iron(III) ions, can accelerate the photodegradation of phosphonates in aqueous environments. Studies on various aminopolyphosphonates have shown that their degradation is enhanced in the presence of UV light and iron, leading to the formation of orthophosphate as a final breakdown product. While specific studies on 1-diethoxyphosphorylnonane are limited, it is expected that long-chain alkyl phosphonates would also be susceptible to photodegradation, particularly in sunlit surface waters.

Chemical degradation, such as hydrolysis, can also contribute to the breakdown of phosphonate (B1237965) esters. The ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding phosphonic acid and ethanol. The C-P bond itself is highly resistant to chemical hydrolysis.

Table 2: General Degradation Pathways for Dialkyl Alkylphosphonates

| Degradation Type | Conditions | Primary Products |

| Photodegradation | UV light, presence of photosensitizers (e.g., Fe³⁺) | Orthophosphate, smaller organic fragments |

| Acid Hydrolysis | Low pH, water | Alkylphosphonic acid, Alcohol |

| Base Hydrolysis | High pH, water | Alkylphosphonate salt, Alcohol |

Recovery Strategies for Phosphorus-Containing Compounds

Given that phosphorus is a finite and critical resource, the recovery and recycling of phosphorus from waste streams is of growing importance. Industrial wastewaters can contain significant concentrations of phosphonates from their use as scale inhibitors and chelating agents. Various strategies are being developed to recover phosphorus from these effluents.

One common approach is precipitation. By adjusting the pH and adding metal salts (e.g., iron or aluminum salts), phosphonates can be precipitated out of the wastewater as insoluble metal-phosphonate complexes. The recovered sludge can then be treated to recover the phosphorus.

Adsorption is another effective method for removing phosphonates from water. Materials with a high affinity for phosphonates, such as granular ferric hydroxide, can be used to capture these compounds. The adsorbent can then be regenerated, and the concentrated phosphonate solution can be treated for phosphorus recovery.

For phosphonates used in applications like flame retardants and lubricants, end-of-life management of the products they are incorporated into is crucial. Research is ongoing into the development of recycling processes for polymers containing phosphonate flame retardants, aiming to recover both the polymer matrix and the phosphorus-containing additive. These strategies are part of a broader effort to move towards a circular economy for phosphorus, where this essential element is reused and recycled rather than being discharged into the environment.

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for Phosphonate (B1237965) Transformations

The transformation of phosphonates into more complex or functionalized molecules is a key area of research. While classical methods often require harsh conditions, emerging research focuses on developing sophisticated catalytic systems that offer milder reaction pathways, higher selectivity, and improved sustainability.

Future research is expected to explore a variety of catalytic approaches for modifying long-chain alkylphosphonates:

Photocatalysis: Visible-light-mediated reactions, utilizing photocatalysts like TiO2/Cu2O, have shown success in forming certain types of phosphonates, such as alkynyl phosphonates. rsc.org The application of these energy-efficient methods to activate or functionalize the alkyl chain of compounds like 1-Diethoxyphosphorylnonane is a promising avenue.

Transition Metal Catalysis: Ruthenium-catalyzed cascade reactions have been employed to produce complex phosphonate-substituted heterocycles. rsc.org Future work could adapt such catalytic cycles for the late-stage functionalization of the nonyl chain, introducing valuable chemical moieties.

Nanoparticle-Based Catalysis: Nanomaterials have been utilized as highly effective catalysts for reactions like the Kabachnik–Fields synthesis of α-amino phosphonates, often under solvent-free and ultrasound-assisted conditions. rsc.org Investigating the catalytic activity of various nanoparticles for transformations specific to the diethoxyphosphoryl group or the alkyl backbone of this compound could lead to novel derivatives.

Biocatalysis: The enzymatic machinery responsible for the biodegradation of phosphonates, known as the C-P lyase system in bacteria, represents a sophisticated biological catalyst for C-P bond cleavage. nih.gov Harnessing these or engineered enzymes could provide highly specific and environmentally benign methods for phosphonate transformations. Research into photobiocatalysts, such as cyanobacterial systems, has also demonstrated the potential to transform organophosphorus compounds into valuable, pure isomers. mdpi.com

| Catalytic System | Example Application | Potential Future Direction for Dialkyl Alkylphosphonates | Reference |

|---|---|---|---|

| Photocatalysis (e.g., TiO2/Cu2O) | Synthesis of alkynyl phosphonates | Activation of C-H bonds on the alkyl chain for functionalization. | rsc.org |

| Ruthenium Complexes | Cascade reactions to form pyrrolo[2,1-a]isoquinoline-substituted phosphonates. | Catalytic introduction of aromatic or heterocyclic groups. | rsc.org |

| Nanomaterials | Synthesis of α-amino phosphonates under ultrasonication. | Development of recyclable catalysts for various C-P bond formations or modifications. | rsc.org |

| Enzymatic (C-P Lyase) | Biodegradation of methylphosphonate (B1257008) to phosphate (B84403) and methane. | Controlled enzymatic functionalization or degradation of long-chain phosphonates. | nih.gov |

Exploration of New Synthetic Reactivity Patterns for Dialkyl Alkylphosphonates

Discovering fundamentally new ways to form and react dialkyl alkylphosphonates is crucial for expanding their chemical diversity and utility. Research is moving beyond classical Michaelis-Arbuzov and Pudovik reactions to explore novel disconnections and reactivity patterns. mdpi.comrsc.org

Emerging areas of synthetic exploration include:

Radical Phosphorylation: The use of radical-mediated reactions represents a powerful strategy for constructing organophosphorus compounds. researchgate.net Recent advances in photoredox catalysis have enabled new pathways for creating C(sp³)–P bonds.

Photoinduced Deformylative Phosphonylation: A recently disclosed strategy allows for the synthesis of alkylphosphonates from 4-alkyl-1,4-dihydropyridines, which are derived from aldehydes. rsc.orgrsc.org This method proceeds via a formal deformylative phosphonylation and shows broad substrate scope, making it applicable for the late-stage introduction of the phosphonate group. rsc.orgrsc.org

Electrophilic Activation of Dialkyl Phosphonates: A metal-free method has been developed for the direct aryloxylation and alkyloxylation of dialkyl phosphonates. osti.gov This transformation proceeds through the in-situ generation of a highly reactive P(V) species (a phosphoryl pyridin-1-ium salt) using trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and pyridine, enabling the synthesis of mixed phosphonates. osti.gov

Transformations of Functionalized Phosphonates: α-Hydroxyphosphonates, which can be synthesized via the Pudovik reaction, are versatile intermediates. mdpi.com Their hydroxy group can be further derivatized through O-alkylation or O-acylation, oxidized to form ketophosphonates, or rearranged into phosphates, opening up diverse synthetic possibilities. mdpi.com

| Reactivity Pattern | Description | Significance | Reference |

|---|---|---|---|

| Photoinduced Deformylative Phosphonylation | Synthesis of alkylphosphonates from aldehyde-derived 4-alkyl-1,4-dihydropyridines using a photocatalyst. | Enables the use of aldehydes as precursors for the alkyl portion of the phosphonate, with broad functional group tolerance. | rsc.orgrsc.org |

| Direct Aryloxylation/Alkyloxylation | Metal-free activation of a dialkyl phosphonate with Tf2O/pyridine to form a highly electrophilic P(V) intermediate, which then reacts with alcohols or phenols. | Provides a direct route to mixed phosphonates (RO)(R'O)P(O)R'' from simple dialkyl phosphonates. | osti.gov |

| Pudovik Reaction & Subsequent Derivatization | Addition of a dialkyl phosphite (B83602) to an oxo compound to form an α-hydroxyphosphonate, which can be further modified. | Creates a versatile intermediate that can be converted into α-alkoxy-, α-acyloxy-, or keto-phosphonates. | mdpi.com |

| Radical Phosphorylation | Formation of a C-P bond through a radical intermediate, often involving photoredox catalysis. | Offers alternative pathways for C-P bond construction under mild conditions. | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of individual compounds in a laboratory setting is often time-consuming. The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to accelerate the discovery and optimization of phosphonate derivatives. These technologies allow for rapid reaction screening, improved safety and scalability, and on-demand production.

Future developments in this area are likely to include:

Automated Flow Synthesis of Phosphonates: While automated fast-flow synthesis has been successfully applied to complex molecules like phosphorodiamidate morpholino oligomers (PMOs) and peptides, its application to the broader class of dialkyl alkylphosphonates is a logical next step. researchgate.net Such systems could enable the rapid synthesis of libraries of analogs of this compound with varied alkyl chains or ester groups.

Capsule-Based Automated Synthesis: The use of pre-packed capsules containing all necessary reagents and purification materials simplifies the automation process. synplechem.com This "plug-and-play" approach has been demonstrated for Suzuki-Miyaura cross-couplings, amide synthesis, and click reactions. synplechem.com Developing capsules for key phosphonate-forming reactions would significantly lower the barrier to automated synthesis for non-specialists.

Fluorous-Assisted Synthesis: Automated solution-phase synthesis, which uses a fluorous tag to simplify purification after each reaction step, has been effective for producing challenging oligomers like β-mannans. nih.govnih.gov This technique could be adapted for the stepwise construction or modification of complex phosphonate-containing molecules, where purification is a significant challenge.

Advanced Computational Methodologies for Predictive Phosphonate Chemistry

Computational chemistry provides powerful tools to predict the properties, reactivity, and behavior of molecules before they are synthesized, saving significant time and resources. For phosphonates, these methods can offer deep insights into reaction mechanisms and biological interactions.

Key computational approaches for future phosphonate research include:

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models use computed molecular descriptors to predict physicochemical properties and biological activity. researchgate.net For example, a model has been developed using Density Functional Theory (DFT) to predict the toxicity (LD50) of phosphonate derivatives based on descriptors like molecular volume, charge, and HOMO energy. researchgate.net Applying such models to this compound could predict its potential biological or environmental impact.

Reaction Mechanism Elucidation: Computational methods, particularly DFT, are invaluable for investigating reaction pathways. They can be used to calculate the energies of intermediates and transition states, providing support for proposed mechanisms. osti.gov This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Modeling of Interactions: Computational models can simulate the interaction of phosphonates with surfaces or biological targets. For instance, equilibrium models have been developed to simulate the coupled adsorption and precipitation of phosphonate scale inhibitors on mineral surfaces. researchgate.net Similar approaches could predict the interaction of this compound with materials or enzymes. The broader field of computational phosphorus chemistry provides a framework for studying everything from synthesis mechanisms to the properties of phosphorus-containing materials. researchgate.net

| Methodology | Application in Phosphonate Chemistry | Potential Insight | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculating structural and electronic properties; elucidating reaction mechanisms. | Predicts reactivity, supports or refutes proposed reaction pathways, and provides energetic data. | osti.govresearchgate.net |

| Quantitative Structure-Property Relationship (QSPR) | Predicting toxicity or other properties from calculated molecular descriptors. | Allows for in-silico screening of potential biological activity or environmental impact. | researchgate.net |

| Adsorption/Precipitation Modeling | Simulating the behavior of phosphonates at solid-liquid interfaces. | Predicts performance in applications like scale inhibition or as surface modifiers. | researchgate.net |

Q & A

Q. What strategies mitigate hydrolytic degradation of this compound in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.